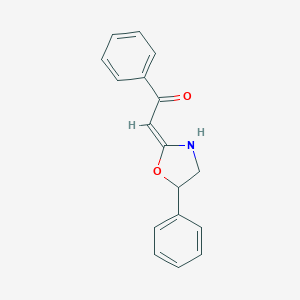
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone, also known as PPOE, is a chemical compound that has gained significant attention in the scientific research community. PPOE is a ketone derivative that is commonly used in various research studies due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is not fully understood. However, it is believed that 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response, and inhibition of their activity can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to have various biochemical and physiological effects. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a reduction in inflammation. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has several advantages and limitations for lab experiments. One of the main advantages of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is its versatility. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone can be used in various research studies, including medicinal chemistry, pharmacology, and biochemistry. Additionally, 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is relatively easy to synthesize, and it can be produced in high yields. However, one of the main limitations of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is its potential toxicity. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been shown to be toxic in certain cell lines, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the research of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. One potential future direction is the development of novel anti-inflammatory agents based on the structure of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. Additionally, further research is needed to fully understand the mechanism of action of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone. Furthermore, the potential use of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone as an anti-cancer and anti-viral agent should be further explored. Finally, the potential toxicity of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone should be further investigated to ensure its safe use in scientific research.
Synthesemethoden
The synthesis of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone involves the reaction of 2-phenylacetyl chloride with 5-phenyl-2-oxazolidinone in the presence of a base. The reaction results in the formation of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone, which can be purified through recrystallization. The synthesis method of 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is relatively straightforward, and the compound can be produced in high yields.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been extensively used in scientific research due to its unique chemical properties. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone is a versatile compound that can be used in various research studies, including medicinal chemistry, pharmacology, and biochemistry. 1-Phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone has been used as a starting material in the synthesis of various biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(2E)-1-phenyl-2-(5-phenyl-1,3-oxazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C17H15NO2/c19-15(13-7-3-1-4-8-13)11-17-18-12-16(20-17)14-9-5-2-6-10-14/h1-11,16,18H,12H2/b17-11+ |
InChI-Schlüssel |
QBJDSMZBPABJSC-GZTJUZNOSA-N |
Isomerische SMILES |
C1C(O/C(=C/C(=O)C2=CC=CC=C2)/N1)C3=CC=CC=C3 |
SMILES |
C1C(OC(=CC(=O)C2=CC=CC=C2)N1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(OC(=CC(=O)C2=CC=CC=C2)N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)




![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)

![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)

![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)